molecular formula C16H11NO4 B4327779 1-methyl-4-nitro-1H-benzo[b]furo[4,3,2-ef][1]benzoxepine

1-methyl-4-nitro-1H-benzo[b]furo[4,3,2-ef][1]benzoxepine

Cat. No.: B4327779
M. Wt: 281.26 g/mol
InChI Key: SUTVTTIJQIIGKB-UHFFFAOYSA-N
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Description

1-methyl-4-nitro-1H-benzo[b]furo4,3,2-efbenzoxepine is a complex heterocyclic compound that belongs to the benzofuran family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-4-nitro-1H-benzo[b]furo4,3,2-efbenzoxepine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the synthesis might start with the preparation of a nitro-substituted benzofuran intermediate, followed by a series of cyclization and functional group transformations to achieve the final compound .

Industrial Production Methods

Industrial production of such complex heterocyclic compounds often involves optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable production .

Chemical Reactions Analysis

Types of Reactions

1-methyl-4-nitro-1H-benzo[b]furo4,3,2-efbenzoxepine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas with palladium on carbon (Pd/C) for reduction, and oxidizing agents like potassium permanganate (KMnO4) for oxidation. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amino derivative, while oxidation can lead to various oxidized products .

Scientific Research Applications

1-methyl-4-nitro-1H-benzo[b]furo4,3,2-efbenzoxepine has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as anti-tumor and anti-viral properties.

    Medicine: Explored as a potential lead compound for developing new therapeutic agents.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-methyl-4-nitro-1H-benzo[b]furo4,3,2-efbenzoxepine involves its interaction with specific molecular targets and pathways. The nitro group and the fused ring structure play a crucial role in its biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-methyl-4-nitro-1H-benzo[b]furo4,3,2-efbenzoxepine stands out due to its unique fused ring structure and the presence of both nitro and methyl groups, which contribute to its distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications .

Properties

IUPAC Name

11-methyl-15-nitro-2,12-dioxatetracyclo[8.6.1.03,8.013,17]heptadeca-1(17),3,5,7,9,13,15-heptaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO4/c1-9-12-6-10-4-2-3-5-13(10)21-15-8-11(17(18)19)7-14(20-9)16(12)15/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUTVTTIJQIIGKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=CC3=CC=CC=C3OC4=C2C(=CC(=C4)[N+](=O)[O-])O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-methyl-4-nitro-1H-benzo[b]furo[4,3,2-ef][1]benzoxepine
Reactant of Route 2
1-methyl-4-nitro-1H-benzo[b]furo[4,3,2-ef][1]benzoxepine
Reactant of Route 3
1-methyl-4-nitro-1H-benzo[b]furo[4,3,2-ef][1]benzoxepine
Reactant of Route 4
1-methyl-4-nitro-1H-benzo[b]furo[4,3,2-ef][1]benzoxepine
Reactant of Route 5
1-methyl-4-nitro-1H-benzo[b]furo[4,3,2-ef][1]benzoxepine
Reactant of Route 6
1-methyl-4-nitro-1H-benzo[b]furo[4,3,2-ef][1]benzoxepine

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